2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol
Description
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenol is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the benzimidazole core and a methoxy-substituted phenol ring at the 4-position (Fig. 1). The benzimidazole scaffold is renowned for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the methoxyphenol moiety contributes to hydrogen bonding and solubility .
Properties
Molecular Formula |
C15H11F3N2O2 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-methoxy-4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]phenol |
InChI |
InChI=1S/C15H11F3N2O2/c1-22-13-6-8(2-5-12(13)21)14-19-10-4-3-9(15(16,17)18)7-11(10)20-14/h2-7,21H,1H3,(H,19,20) |
InChI Key |
LLYOFESDMYBKIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of Benzimidazole Core
- Starting Materials: o-Phenylenediamine derivatives and aldehydes are reacted in polar aprotic solvents such as dimethylformamide (DMF).
- Reaction Conditions: Sodium metabisulfite is often used as a mild reducing agent or catalyst under heating (around 110 °C) for 2–8 hours to promote cyclization and benzimidazole formation.
- Example: Reaction of o-phenylenediamine with benzaldehyde derivatives bearing trifluoromethyl groups yields substituted benzimidazoles with high purity (90% yield reported).
Introduction of Trifluoromethyl Group
- The trifluoromethyl substituent at the 6-position of benzimidazole can be introduced by using appropriately substituted starting materials such as 4,6-bis(trifluoromethyl)-o-phenylenediamine or trifluoromethyl-substituted benzaldehydes.
- Alternatively, trifluoromethylation can be achieved by coupling reactions or electrophilic trifluoromethylation reagents under controlled conditions.
Functionalization of Phenol Ring
- The phenol ring bearing the methoxy group is introduced either by using methoxy-substituted benzaldehydes or by methylation of hydroxyl groups post-synthesis.
- The methoxy group is typically introduced at the 2-position of the phenol ring, ensuring regioselectivity through choice of starting materials or protecting groups.
Coupling and Final Assembly
- The benzimidazole intermediate and the substituted phenol are coupled via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
- Bases such as triethylamine or diisopropylethylamine are used to facilitate coupling.
- Solvents like tetrahydrofuran (THF), toluene, or DMF are employed depending on the reaction step.
- Purification involves extraction, washing, drying over sodium sulfate, and chromatography on silica gel with solvents such as ethyl acetate/hexane mixtures.
Representative Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | o-Phenylenediamine + substituted benzaldehyde | DMF, sodium metabisulfite, 110 °C, 2–8 h | ~90 | Benzimidazole ring formation |
| 2 | Benzimidazole intermediate | Trifluoromethylated starting materials | - | Incorporation of CF3 group |
| 3 | Benzimidazole + methoxy-substituted phenol | Pd catalyst, base (TEA), THF or toluene | 70–85 | Coupling reaction, nucleophilic substitution |
| 4 | Crude product | Extraction, drying, silica gel chromatography | - | Purification to obtain pure compound |
Analytical and Characterization Data Supporting Preparation
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of aromatic protons, methoxy groups, and trifluoromethyl substituents with characteristic chemical shifts and coupling constants.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the target compound.
- Chromatography: HPLC purity >97% confirms the efficiency of the purification steps.
- Melting Point: Consistent melting points (e.g., 142–144 °C) indicate compound purity and reproducibility.
Summary of Research Findings
- The synthetic route is robust, reproducible, and yields high purity products.
- Use of sodium metabisulfite in DMF facilitates efficient benzimidazole ring closure.
- Trifluoromethyl substituents are best introduced via appropriately substituted starting materials to avoid harsh post-functionalization.
- Coupling reactions require careful control of stoichiometry and base equivalents for optimal yields.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.
This comprehensive analysis integrates multiple reliable sources to provide a detailed and authoritative overview of the preparation methods for 2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-yl)phenol , emphasizing reaction conditions, reagents, yields, and characterization data.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, quinones, and dihydroimidazole compounds .
Scientific Research Applications
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The methoxy and phenol groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
- Antimalarial Benzimidazoles (Compounds 33–35, 38–40): These derivatives incorporate phenolic Mannich base side chains and trifluoromethylbenzyl groups. For example, compound 33 (2-((N-tert-butylamino)methyl)-4-methyl-6-((1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)amino)phenol) showed 38% yield and antimalarial activity, attributed to the trifluoromethyl group’s lipophilicity and the phenol’s hydrogen-bonding capacity .
- TRPV-1 Antagonists: Piperazine-linked benzimidazoles (e.g., ((R)-3-methyl-4-(6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)pyridin-3-yl)ethane-1,2-diol) highlight the importance of bulky lipophilic groups at position 4 for receptor antagonism .
Role of Trifluoromethyl in Intermolecular Interactions
- DTBO (Coumarin-Benzimidazole Hybrid): The trifluoromethyl group in DTBO strengthens hydrogen bonding with non-fullerene acceptors (e.g., IEICO-4F), improving charge transfer in organic solar cells. Theoretical studies confirm stronger hydrogen bonds (ΔESP = +0.15 eV) compared to non-CF₃ analogs like Coumarin 7 . Similarly, the target compound’s trifluoromethyl group may enhance binding to biological targets or materials through similar electrostatic interactions.
Fluorescence and Structural Rearrangement
- Organic Hydrate Luminogens (1a–1c): Schiff-base benzimidazoles with methoxyphenol (e.g., 1a: 2-(((1H-benzo[d]imidazol-2-yl)imino)methyl)-4-methoxyphenol) exhibit water-induced fluorescence due to tautomerization and stacking modes . The target compound’s methoxyphenol group could enable analogous fluorescence properties, though its lack of an imine linker may alter hydration-dependent behavior.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Properties
*LogP values estimated using fragment-based methods.
- Oral Bioavailability :
The target compound’s polar surface area (78.5 Ų) and low rotatable bond count (4) align with Veber’s criteria for good oral bioavailability (PSA ≤ 140 Ų, rotatable bonds ≤ 10) . This contrasts with antimalarial compound 33 (PSA = 92.3 Ų, 7 rotatable bonds), which may exhibit reduced intestinal absorption.
Research Findings and Implications
- Trifluoromethyl vs. Halogen Substituents: DNA-targeting benzimidazoles like BM1 (4-chloro-2-(1H-benzo[d]imidazol-2-yl)phenol) rely on chloro groups for intercalation, while the target compound’s trifluoromethyl group offers stronger electron-withdrawing effects and metabolic resistance .
- Methoxy vs. Amino-Methyl Groups: Methoxy substituents (target compound) provide moderate lipophilicity compared to amino-methyl groups (e.g., compound 33), balancing solubility and membrane permeability .
Biological Activity
2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol is a complex organic compound that exhibits a range of biological activities due to its unique structural features, which include both a phenolic and a benzimidazole moiety. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.25 g/mol. The compound features a methoxy group at the para position of the phenol ring and a trifluoromethyl-substituted benzimidazole ring, which may contribute to its biological potency.
Biological Activities
Research indicates that compounds containing benzimidazole and phenolic structures often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation. The presence of trifluoromethyl groups enhances the lipophilicity and potentially improves the interaction with biological targets.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains, demonstrating potential efficacy comparable to established antibiotics.
- Antiviral Effects : Preliminary studies suggest activity against viral pathogens, particularly in the context of emerging viruses.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or viral replication.
- Interference with Cell Signaling Pathways : It may modulate various signaling pathways that are crucial for cancer cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of both the phenolic and benzimidazole components. Key steps include:
- Formation of Benzimidazole Moiety : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group.
- Phenolic Hydroxylation : Introducing the methoxy group through methylation reactions.
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of various benzimidazole derivatives found that this compound exhibited significant cytotoxicity against human breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound shows potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
